[4-(3-Methylphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone
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Overview
Description
1-(3-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine is a complex organic compound featuring a piperazine core linked to a piperidine ring and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting hydrazine with an appropriate aldehyde to form a hydrazone, followed by cyclization with an acyl chloride.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling of the piperidine and piperazine rings: This step involves the reaction of the piperidine intermediate with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The piperazine and piperidine rings may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole core and exhibit similar biological activities.
Piperazine derivatives: Compounds with a piperazine core are often used in medicinal chemistry for their pharmacological properties.
Piperidine derivatives: These compounds are known for their diverse biological activities and are commonly used in drug development.
Uniqueness
1-(3-methylphenyl)-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazine is unique due to its combination of the 1,2,4-oxadiazole, piperazine, and piperidine moieties, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C26H31N5O2 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C26H31N5O2/c1-20-6-5-9-23(18-20)30-14-16-31(17-15-30)26(32)22-10-12-29(13-11-22)19-24-27-25(28-33-24)21-7-3-2-4-8-21/h2-9,18,22H,10-17,19H2,1H3 |
InChI Key |
CVMHJLPOZIAIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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